Propanediol

Description

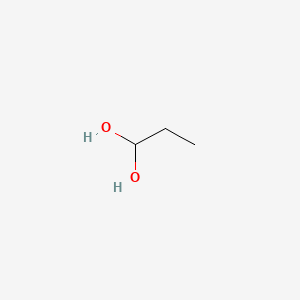

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

propane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-2-3(4)5/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWHHBHJGPPBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074939 | |

| Record name | Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-44-7, 26264-14-2 | |

| Record name | 1,1-Propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026264142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comparative Technical Guide: 1,2-Propanediol vs. 1,3-Propanediol for Researchers and Drug Development Professionals

An In-depth Analysis of Isomeric Differences in Physicochemical Properties, Metabolism, Toxicology, and Pharmaceutical Applications.

This technical guide provides a comprehensive comparison of the two structural isomers of propanediol: 1,2-propanediol (propylene glycol, PG) and 1,3-propanediol (B51772) (PDO). While sharing the same chemical formula (C₃H₈O₂), the positional difference of their hydroxyl groups leads to distinct properties, metabolic fates, and performance characteristics, which are of critical importance in research, particularly in the fields of drug development and formulation science.

Physicochemical and Toxicological Profile

1,2-Propanediol and 1,3-propanediol exhibit notable differences in their physical and toxicological properties. These distinctions, summarized in the tables below, influence their suitability for various applications.

Table 1: Comparative Physicochemical Properties

| Property | 1,2-Propanediol (Propylene Glycol) | 1,3-Propanediol |

| CAS Number | 57-55-6[1][2][3] | 504-63-2[1][2][3] |

| Molecular Formula | C₃H₈O₂[1][2][3] | C₃H₈O₂[1][2][3] |

| Molar Mass | 76.09 g/mol | 76.09 g/mol |

| Appearance | Colorless, viscous liquid[1][2][3] | Colorless, viscous liquid[1][2][3] |

| Odor | Nearly odorless, slightly sweet[1][2][3] | Odorless[1] |

| Boiling Point | 188.2 °C[4] | 214 °C |

| Melting Point | -59 °C[4] | -28 °C |

| Density | 1.036 g/cm³[4] | 1.053 g/cm³ |

| Viscosity (at 25°C) | 40.4 mPa·s | 34.7 mPa·s |

| pKa | More acidic | Less acidic[5] |

Table 2: Comparative Toxicological Data

| Parameter | 1,2-Propanediol (Propylene Glycol) | 1,3-Propanediol |

| Oral LD50 (rat) | 20,000 - 34,000 mg/kg | 15,670 mg/kg[6] |

| Dermal LD50 (rabbit) | 20,800 mg/kg | > 20,000 mg/kg[6] |

| Skin Irritation Potential | Mild to moderate irritant, known to cause sensitization in some individuals.[7][8] | Generally considered less irritating and sensitizing than 1,2-propanediol.[7][8][9] |

| "Generally Recognized as Safe" (GRAS) Status (FDA) | Yes, for use in food.[10] | Yes, for use as a food additive. |

Production Methodologies: A Shift Towards Sustainability

Both 1,2-propanediol and 1,3-propanediol can be produced through traditional chemical synthesis or more sustainable biotechnological routes.

-

1,2-Propanediol: The conventional method for producing 1,2-propanediol is through the hydration of propylene (B89431) oxide, a petrochemical derivative.[8] Bio-based routes are also being explored, often involving the fermentation of sugars.

-

1,3-Propanediol: Traditionally, 1,3-propanediol was synthesized from acrolein or ethylene (B1197577) oxide, both petroleum-based feedstocks.[2] However, a significant advancement has been the development of a fermentation process that utilizes renewable resources like corn glucose or crude glycerol (B35011) (a byproduct of biodiesel production) to produce bio-based 1,3-propanediol.[9] This has positioned 1,3-propanediol as a more sustainable alternative in many applications.

Mammalian Metabolic Pathways: A Key Differentiator

The metabolic fate of these two isomers in the human body is a critical consideration for pharmaceutical applications.

Metabolism of 1,2-Propanediol

In the human body, 1,2-propanediol is primarily metabolized in the liver and kidneys.[11] It enters the central metabolic pathways and is converted into common endogenous substances.[12][13] A significant portion of an absorbed dose is excreted unchanged in the urine.[11] The metabolic pathway involves oxidation to lactaldehyde, which is then further oxidized to lactic acid and pyruvic acid.[12][14] These intermediates are then utilized in the citric acid cycle for energy production or gluconeogenesis.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. The difference between 1,3 this compound and 1,2 this compound [sprchemical.com]

- 3. The Difference Between 1,2- Propylene Glycol And 1,3- this compound - EME - News - Henan EME Technology Co.,Ltd [chinafuran.com]

- 4. Microcompartments for B12-dependent 1,2-propanediol degradation provide protection from DNA and cellular damage by a reactive metabolic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fatality involving 1,3-propanediol and its implications in measurement of other glycols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Propanediol Made From Fermentation-Derived Malonic Acid: Office of Industrial Technologies (OIT) Agriculture Project Fact Sheet - UNT Digital Library [digital.library.unt.edu]

- 8. News - The difference between 1,2-propanediol and 1,3-propanediol in cosmetics [sprchemical.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Ethylene Glycol and Propylene Glycol Toxicity: What is Propylene Glycol? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 12. Propylene glycol - Wikipedia [en.wikipedia.org]

- 13. nationalacademies.org [nationalacademies.org]

- 14. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

Chemical Synthesis: Catalytic Hydrogenolysis of Glycerol

An In-depth Technical Guide to Propanediol Synthesis Pathways from Glycerol (B35011)

For Researchers, Scientists, and Drug Development Professionals

The synthesis of propanediols from glycerol, a readily available byproduct of biodiesel production, represents a significant advancement in sustainable chemistry. This guide provides a comprehensive overview of the primary chemical and biological pathways for converting glycerol into 1,2-propanediol (1,2-PDO) and 1,3-propanediol (B51772) (1,3-PDO), valuable monomers for polymers and ingredients in pharmaceuticals and cosmetics. This document details the core reaction mechanisms, presents quantitative data for comparative analysis, outlines experimental protocols, and provides visual diagrams of the key pathways and workflows.

The primary chemical route for this compound synthesis from glycerol is catalytic hydrogenolysis, a process involving the cleavage of C-O bonds by hydrogen in the presence of a catalyst. This method is predominantly used for the production of 1,2-propanediol.

Reaction Mechanisms

The hydrogenolysis of glycerol to 1,2-propanediol is generally understood to proceed through a two-step mechanism:

-

Dehydration: Glycerol is first dehydrated to an intermediate, acetol (hydroxyacetone).[1][2] This step is often catalyzed by acidic or basic sites on the catalyst support.

-

Hydrogenation: The acetol intermediate is then hydrogenated to 1,2-propanediol.[2][3]

An alternative pathway involves the dehydrogenation of glycerol to glyceraldehyde, followed by dehydration and subsequent hydrogenation to 1,2-propanediol.[1][3] The selectivity towards 1,2-PDO versus other products like 1,3-PDO, ethylene (B1197577) glycol, or propanols is highly dependent on the catalyst system and reaction conditions.[1][3] Copper-based catalysts are widely reported to exhibit high selectivity for the C-O bond cleavage required for 1,2-PDO formation.[1]

Quantitative Data for 1,2-Propanediol Synthesis via Hydrogenolysis

The following table summarizes key quantitative data from various studies on the catalytic hydrogenolysis of glycerol to 1,2-propanediol.

| Catalyst | Temperature (°C) | Pressure (bar) | Glycerol Conversion (%) | 1,2-PDO Selectivity (%) | Reference |

| Copper Chromite | 200 | 10 | 55 | 85 | [1] |

| 6Cu-4Ru/MgO | 220 | 0.8 MPa (8 bar) | ~98 | ~75 | [4] |

| Cu-Zn/MgO | 220 | 0.72 MPa (7.2 bar) | ~98.5 | ~89 | [5] |

| Cu/TALCITE 4 | 190 | 25 | 65 | 98 | [6] |

| Pd-promoted Cu/MgO/Al2O3 | 220 | 15 | 97.2 | 83.4 | [2] |

| Pt/NaY | 230 | Inert Atmosphere | 85.4 | 57.2 | [2] |

| Cu-Pd/TiO2-Na | 220 | 100 psi (~6.9 bar) | >90 | ~70 | [7] |

Experimental Protocol: Continuous Flow Hydrogenolysis of Glycerol

This protocol is a synthesized representation for the continuous production of 1,2-propanediol based on methodologies described in the literature.[4][8]

Objective: To synthesize 1,2-propanediol from glycerol via continuous flow hydrogenolysis.

Materials:

-

Glycerol (aqueous solution, e.g., 20 wt%)

-

Hydrogen gas

-

Catalyst (e.g., 6Cu-4Ru/MgO)

-

Fixed-bed downflow tubular reactor

-

High-pressure liquid pump

-

Gas flow controller

-

Back-pressure regulator

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst Preparation and Packing:

-

Prepare the catalyst via impregnation or co-precipitation methods.

-

Calcine and reduce the catalyst in situ with flowing hydrogen.

-

Pack a known amount of the catalyst into the tubular reactor.

-

-

System Setup:

-

Assemble the reactor system, ensuring all connections are leak-proof.

-

Connect the hydrogen gas line via a mass flow controller.

-

Connect the glycerol solution feed line via a high-pressure pump.

-

-

Reaction Execution:

-

Product Collection and Analysis:

-

Collect the liquid product downstream of the back-pressure regulator.

-

Analyze the product mixture using a gas chromatograph to determine the conversion of glycerol and the selectivity to 1,2-propanediol.

-

Biological Synthesis: Microbial Fermentation of Glycerol

Microbial fermentation is a prominent pathway for producing 1,3-propanediol from glycerol and is gaining attention for 1,2-propanediol synthesis as well. This approach utilizes microorganisms, either naturally producing or genetically engineered, to convert glycerol into the desired diol.

Metabolic Pathways

1,3-Propanediol Production:

The microbial production of 1,3-PDO from glycerol involves a two-step enzymatic reaction.[9] This process is characteristic of microorganisms such as Klebsiella pneumoniae, Clostridium butyricum, and engineered E. coli.[9][10][11]

-

Dehydration: Glycerol is converted to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase. This enzyme can be vitamin B12-dependent or -independent.[9][11]

-

Reduction: 3-HPA is subsequently reduced to 1,3-propanediol by a 1,3-propanediol oxidoreductase, a reaction that often utilizes NADH.[12]

Glycerol is also catabolized through an oxidative pathway to produce biomass and energy, where it is converted to dihydroxyacetone and then enters glycolysis.[12]

1,2-Propanediol Production:

The microbial synthesis of 1,2-PDO from glycerol can occur via the methylglyoxal (B44143) pathway.[13][14]

-

Oxidation: Glycerol is first converted to dihydroxyacetone.

-

Phosphorylation: Dihydroxyacetone is phosphorylated to dihydroxyacetone phosphate (B84403) (DHAP).

-

Conversion to Methylglyoxal: DHAP is then converted to methylglyoxal.

-

Reduction: Methylglyoxal is reduced in a two-step process to 1,2-propanediol.[13]

Quantitative Data for this compound Synthesis via Fermentation

The following table summarizes key quantitative data from various studies on the microbial production of propanediols from glycerol.

| This compound | Microorganism | Fermentation Type | Glycerol Conversion (%) | Product Titer (g/L) | Productivity (g/L/h) | Reference |

| 1,3-PDO | Engineered E. coli | Two-stage fed-batch | 90.2 | 104.4 | 2.61 | [9] |

| 1,3-PDO | Clostridium butyricum | Anaerobic | - | 70.4 | - | [9] |

| 1,3-PDO | Klebsiella pneumoniae | Anaerobic | - | 70-78 | - | [9] |

| 1,3-PDO | Saccharomyces cerevisiae | Anaerobic | 93.6 | - | - | [15] |

| 1,2-PDO | Klebsiella pneumoniae ΔtpiA-mgsA-yqhD | Fed-batch | 20 | 9.3 | - | [13] |

| 1,2-PDO | Engineered S. cerevisiae | Batch | - | 2.19 | - | [16] |

Experimental Protocol: Fed-Batch Fermentation for 1,3-Propanediol Production

This protocol is a synthesized representation for the fed-batch production of 1,3-propanediol using an engineered microorganism.[9]

Objective: To produce 1,3-propanediol from glycerol using a fed-batch fermentation process.

Materials:

-

Engineered microorganism (e.g., E. coli strain expressing glycerol dehydratase and 1,3-propanediol oxidoreductase)

-

Fermentation medium (containing glycerol, nitrogen source, salts, and trace elements)

-

Bioreactor with temperature, pH, and dissolved oxygen control

-

High-performance liquid chromatograph (HPLC) for analysis

Procedure:

-

Inoculum Preparation:

-

Grow a seed culture of the engineered microorganism in a suitable medium overnight.

-

-

Bioreactor Setup and Sterilization:

-

Prepare the fermentation medium and sterilize it in the bioreactor.

-

-

Batch Phase:

-

Inoculate the sterile medium in the bioreactor with the seed culture.

-

Maintain the desired temperature (e.g., 30°C for growth phase) and pH.[9]

-

Allow the cells to grow to a high density.

-

-

Fed-Batch (Production) Phase:

-

Induce the expression of the 1,3-propanediol synthesis genes (e.g., by a temperature shift to 42°C).[9]

-

Continuously or intermittently feed a concentrated glycerol solution to the bioreactor to maintain a target glycerol concentration.

-

Monitor cell growth and product formation by taking samples periodically.

-

-

Analysis:

-

Analyze the samples using HPLC to determine the concentrations of glycerol, 1,3-propanediol, and major byproducts.

-

Conclusion

The conversion of glycerol to propanediols is a testament to the potential of biorefinery concepts. Both chemo-catalytic and biotechnological routes offer viable pathways for the synthesis of 1,2-propanediol and 1,3-propanediol. The choice between these methods depends on the desired isomer, economic feasibility, and sustainability goals. Chemical hydrogenolysis provides a direct and often high-yield route to 1,2-propanediol, while microbial fermentation excels in the production of 1,3-propanediol and is an area of active research for 1,2-propanediol synthesis. Continued advancements in catalyst design and metabolic engineering are expected to further enhance the efficiency and selectivity of these processes, solidifying glycerol's role as a key platform chemical for a sustainable future.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Continuous production of propylene glycol (1,2-propanediol) by the hydrogenolysis of glycerol over a bi-functional Cu–Ru/MgO catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. Production of propylene glycol (1,2-propanediol) by the hydrogenolysis of glycerol in a fixed-bed downflow tubular reactor over a highly effective Cu–Zn bifunctional catalyst: effect of an acidic/basic support - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Hydrogenolysis of Glycerol to 1,2-Propanediol Over Clay Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 1,2-Propanediol production from glycerol via an endogenous pathway of Klebsiella pneumoniae - UCL Discovery [discovery.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Production of 1,2-propanediol from glycerol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bio-based Propanediol Production

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally friendly chemicals has driven significant research into bio-based production routes for valuable platform chemicals like propanediol. This technical guide provides an in-depth overview of the core methods for producing 1,3-propanediol (B51772) (1,3-PDO) and 1,2-propanediol (1,2-PDO) from renewable feedstocks. It is designed to be a comprehensive resource for professionals in research, development, and pharmaceuticals, offering detailed experimental insights, comparative data, and visual representations of key biological pathways.

Introduction to Bio-based this compound

This compound isomers, 1,3-PDO and 1,2-PDO (also known as propylene (B89431) glycol), are versatile chemicals with wide-ranging applications. 1,3-PDO is a key monomer for the production of polymers like polytrimethylene terephthalate (B1205515) (PTT), used in textiles and resins, and also finds use in cosmetics, lubricants, and medicines.[1][2] Traditionally, these diols have been produced through chemical synthesis from petroleum-derived feedstocks such as ethylene (B1197577) oxide and acrolein.[2][3] However, biotechnological routes using microbial fermentation offer a more sustainable alternative, utilizing renewable resources like glycerol (B35011) and glucose.[4][5]

Microbial production of this compound has been demonstrated in a variety of native and genetically engineered microorganisms, including bacteria like Klebsiella pneumoniae, Clostridium butyricum, and Escherichia coli, as well as yeasts like Saccharomyces cerevisiae.[6][7] These processes can be more energy-efficient and have a smaller environmental footprint compared to conventional chemical methods.[8]

Production of 1,3-Propanediol

The biosynthesis of 1,3-PDO from glycerol is the most studied and commercially developed bio-based route. It typically involves a two-step enzymatic conversion.[9][10]

Microbial Strains and Metabolic Pathways

Several microorganisms are known to naturally produce 1,3-PDO from glycerol. The key enzymes in this pathway are a vitamin B12-dependent or independent glycerol dehydratase and an NADH-dependent 1,3-propanediol oxidoreductase.[3][9]

-

Klebsiella pneumoniae : This facultative anaerobe is one of the most efficient natural producers of 1,3-PDO.[11][12] It can utilize glycerol under both anaerobic and microaerophilic conditions.[11] Metabolic engineering efforts have focused on reducing byproduct formation, such as organic acids, to improve the yield and titer of 1,3-PDO.[13][14]

-

Clostridium butyricum : This strict anaerobe is another well-studied 1,3-PDO producer.[15] However, its requirement for strict anaerobic conditions can be a limitation for large-scale industrial applications.[11]

-

Engineered Escherichia coli : As a well-characterized model organism, E. coli has been extensively engineered for 1,3-PDO production.[9][10] This often involves introducing the genes for glycerol dehydratase and 1,3-propanediol oxidoreductase from natural producers.[9] Strategies to improve production include enhancing the supply of the cofactor NADPH and optimizing the expression of pathway genes.[16]

-

Saccharomyces cerevisiae : This yeast has also been engineered to produce 1,3-PDO from glycerol, offering an alternative to bacterial systems.[17]

The core metabolic pathway for the conversion of glycerol to 1,3-propanediol is illustrated below.

Glycerol [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; "3-HPA" [label="3-Hydroxypropionaldehyde\n(3-HPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; PDO [label="1,3-Propanediol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cofactor_in1 [label="Vitamin B12", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Cofactor_in2 [label="NADH + H+", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Cofactor_out2 [label="NAD+", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

Glycerol -> "3-HPA" [label="Glycerol Dehydratase (GDHt)", color="#EA4335"]; "3-HPA" -> PDO [label="1,3-Propanediol Oxidoreductase (PDOR)", color="#34A853"]; Cofactor_in1 -> "Glycerol -> "3-HPA"" [arrowhead=none, style=dashed, color="#5F6368"]; Cofactor_in2 -> ""3-HPA" -> PDO" [arrowhead=none, style=dashed, color="#5F6368"]; ""3-HPA" -> PDO" -> Cofactor_out2 [arrowhead=none, style=dashed, color="#5F6368"]; }

Caption: Core metabolic pathway for 1,3-propanediol production from glycerol.Quantitative Production Data

The following table summarizes key quantitative data from various studies on 1,3-PDO production.

| Microorganism | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference(s) |

| Klebsiella pneumoniae | Glycerol & Glucose | Fed-batch | 70-78 | - | - | [9] |

| Clostridium butyricum | Glycerol | Anaerobic | 70.4 | - | - | [9] |

| Engineered E. coli | Glycerol | Two-stage | 104.4 | 90.2% (g/g) | 2.61 | [9] |

| Engineered E. coli | Glucose | Fed-batch | 11.21 | 0.51 mol/mol | - | [1][18] |

| Saccharomyces cerevisiae | Glycerol | Anaerobic | - | 42.3 wt% | - | [17] |

| C. acetobutylicum (two-step) | Glucose | Batch | 25.5 | 0.24 g/g sugar | 0.16 | [19] |

Experimental Protocols

General Fermentation Protocol for 1,3-PDO Production:

-

Inoculum Preparation: A single colony of the production strain is inoculated into a seed culture medium (e.g., LB broth for E. coli) and incubated overnight at the optimal temperature (e.g., 37°C for E. coli) with shaking.

-

Bioreactor Setup: A bioreactor containing the fermentation medium is sterilized. The medium composition is critical and typically includes a carbon source (e.g., glycerol or glucose), nitrogen source, salts, and trace elements. For some organisms, supplementation with vitamin B12 is necessary.[3]

-

Fermentation: The bioreactor is inoculated with the seed culture. Fermentation parameters such as temperature, pH, and dissolved oxygen (for aerobic or microaerophilic processes) are controlled. For anaerobic fermentations, the medium is purged with an inert gas like nitrogen.[20]

-

Fed-batch Strategy: To avoid substrate inhibition and achieve high cell densities, a fed-batch strategy is often employed where the carbon source is fed continuously or intermittently.[20]

-

Sampling and Analysis: Samples are taken periodically to measure cell growth (optical density), substrate consumption, and product formation using techniques like High-Performance Liquid Chromatography (HPLC).

Downstream Processing for 1,3-PDO Purification:

A multi-step process is required to recover and purify 1,3-PDO from the fermentation broth.[21]

A [label="Fermentation Broth", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Biomass Removal\n(Microfiltration/Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Protein & Salt Removal\n(Ultrafiltration, Ion Exchange)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Water Removal\n(Flash Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Final Purification\n(Distillation)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="High-Purity 1,3-PDO", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [color="#34A853"]; B -> C [color="#34A853"]; C -> D [color="#34A853"]; D -> E [color="#34A853"]; E -> F [color="#34A853"]; }

Caption: A typical downstream processing workflow for 1,3-propanediol purification.[8]Production of 1,2-Propanediol

The biotechnological production of 1,2-PDO can be achieved from sugars or glycerol through different metabolic pathways.[4] This often involves the metabolic engineering of microorganisms like E. coli.[22][23]

Microbial Strains and Metabolic Pathways

-

Engineered Escherichia coli : Several pathways have been engineered in E. coli for 1,2-PDO production. One common route involves the conversion of the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) to methylglyoxal (B44143), which is then reduced to 1,2-PDO.[22][24] Key enzymes in this pathway include methylglyoxal synthase and glycerol dehydrogenase.[22] Another approach involves the expression of aldose reductase.[7]

The metabolic pathway for the production of (R)-1,2-propanediol from glucose in engineered E. coli is depicted below.

Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Methylglyoxal [label="Methylglyoxal", fillcolor="#F1F3F4", fontcolor="#202124"]; Lactaldehyde [label="(R)-Lactaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; PDO [label="(R)-1,2-Propanediol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Glucose -> DHAP [label="Glycolysis", color="#EA4335"]; DHAP -> Methylglyoxal [label="Methylglyoxal Synthase (mgsA)", color="#EA4335"]; Methylglyoxal -> Lactaldehyde [label="Glycerol Dehydrogenase (gldA)", color="#34A853"]; Lactaldehyde -> PDO [label="1,2-Propanediol Oxidoreductase (fucO)", color="#34A853"]; }

Caption: Engineered metabolic pathway for (R)-1,2-propanediol production from glucose.Quantitative Production Data

The table below presents a summary of quantitative data for 1,2-PDO production.

| Microorganism | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Reference(s) |

| Engineered E. coli | Glucose | Anaerobic | 0.25 | - | [22] |

| Engineered E. coli | Glucose | Anaerobic | 0.7 | - | [22][24] |

| Engineered E. coli | Glucose | Fed-batch | 4.5 | 0.19 | [25] |

| Engineered E. coli | Glycerol | - | 5.6 | 0.213 | [23] |

Experimental Protocols

Protocol for 1,2-PDO Production in Engineered E. coli :

-

Strain Construction: The E. coli host strain is genetically modified to express the necessary enzymes for the 1,2-PDO pathway, such as methylglyoxal synthase and glycerol dehydrogenase.[22][25] Genes for competing byproduct pathways, like lactate (B86563) production, may be deleted to improve yield.[25]

-

Culture Conditions: Fermentations are typically carried out in defined minimal media with glucose as the carbon source. The process is often run under anaerobic or microaerophilic conditions to favor the desired metabolic flux.

-

Induction of Gene Expression: The expression of the engineered pathway genes is often controlled by an inducible promoter (e.g., IPTG-inducible).

-

Analysis: Cell growth, glucose consumption, and 1,2-PDO production are monitored using standard techniques like spectrophotometry and HPLC.

Enzymatic Synthesis

In addition to microbial fermentation, enzymatic synthesis offers a cell-free approach to this compound production. This method can provide high stereoselectivity, which is particularly valuable for pharmaceutical applications.[4][26] For instance, combinations of lyases and alcohol dehydrogenases have been used for the stereoselective synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol.[26]

Future Perspectives

The field of bio-based this compound production is continually evolving. Future research will likely focus on:

-

Expanding Feedstock Utilization: Developing microbial strains that can efficiently utilize lignocellulosic biomass and other low-cost, non-food feedstocks.[14]

-

Advanced Metabolic Engineering: Employing systems biology and synthetic biology tools to further optimize microbial hosts for higher titers, yields, and productivities.[5]

-

Process Integration and Optimization: Improving downstream processing to reduce costs and enhance the overall economic viability of bio-based production.[21]

-

Novel Pathways: Discovering and engineering new biosynthetic routes to this compound to improve efficiency and reduce reliance on expensive cofactors.[1][18]

This technical guide provides a solid foundation for understanding the current state of bio-based this compound production. As research progresses, these biotechnological methods will play an increasingly important role in the transition to a more sustainable chemical industry.

References

- 1. Biosynthesis of 1,3-Propanediol via a New Pathway from Glucose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Microbial production of 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic engineering of this compound pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioseparation of 1,3-propanediol - Wikipedia [en.wikipedia.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]

- 11. chemmethod.com [chemmethod.com]

- 12. isisn.org [isisn.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Metabolic engineering of Escherichia coli for 1,3-propanediol biosynthesis from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 1,3-Propanediol production in a two-step process fermentation from renewable feedstock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1,3-Propanediol Fermentation - Celignis Bioprocess Laboratory [celignis.com]

- 21. researchgate.net [researchgate.net]

- 22. Metabolic engineering of a 1,2-propanediol pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Metabolic engineering of Escherichia coli for the production of 1,2-propanediol from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to Propanediol Isomers and Their Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key isomers of propanediol, 1,2-propanediol and 1,3-propanediol (B51772), with a focus on their chemical and physical properties, metabolic pathways, and relevance in pharmaceutical development. The information is presented to facilitate comparison and aid in the selection of the appropriate isomer for various research and development applications.

Introduction to this compound Isomers

This compound (C₃H₈O₂) is a diol, an organic compound containing two hydroxyl (-OH) groups. The two primary isomers, 1,2-propanediol (propylene glycol) and 1,3-propanediol, differ in the relative positions of these hydroxyl groups on the carbon chain. This structural difference leads to distinct physical and chemical properties, influencing their applications, metabolic fates, and toxicological profiles.[1] While both are colorless, viscous, and hygroscopic liquids, their utility in drug formulation and other applications varies significantly.[2][3]

Chemical Structures

The fundamental difference between the two isomers lies in their molecular structure.

-

1,2-Propanediol: The two hydroxyl groups are attached to adjacent carbon atoms (C1 and C2). This isomer is chiral and exists as a racemic mixture of (R)- and (S)-enantiomers, though the S-isomer can be produced through biotechnological routes.[4][5]

-

1,3-Propanediol: The hydroxyl groups are on the terminal carbon atoms (C1 and C3). This molecule is not chiral.[6]

References

- 1. Debottlenecking the 1,3-propanediol pathway by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. laboratuar.com [laboratuar.com]

- 4. filab.fr [filab.fr]

- 5. researchgate.net [researchgate.net]

- 6. chemmethod.com [chemmethod.com]

In Vitro Toxicological Profile of Propanediol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of two common propanediol isomers: 1,2-propanediol (propylene glycol) and 1,3-propanediol (B51772). This document summarizes key quantitative data from cytotoxicity and genotoxicity studies, details the methodologies of commonly employed in vitro assays, and illustrates relevant cellular pathways and experimental workflows.

Quantitative Toxicological Data

The in vitro toxicity of 1,2-propanediol and 1,3-propanediol has been evaluated across various cell lines and endpoints. The following tables summarize the available quantitative data to facilitate a comparative assessment of their cytotoxic and genotoxic potential.

Cytotoxicity Data

| Isomer | Cell Line | Assay | Endpoint | Result | Citation |

| 1,2-Propanediol | Not Specified | Not Specified | Not Specified | Generally low cytotoxicity | |

| 1,3-Propanediol | Not Specified | Not Specified | Not Specified | Generally low cytotoxicity |

Note: The lack of standardized, publicly available IC50 values highlights a data gap in the in vitro toxicology of these widely used compounds. Further research is warranted to establish definitive cytotoxic concentrations in various cell types.

Genotoxicity Data

Studies have investigated the potential for this compound isomers to induce DNA damage. The Comet assay, or single-cell gel electrophoresis, is a common method to assess DNA strand breaks.

| Isomer | Cell System | Assay | Concentration | Exposure Time | Result (Olive Tail Moment, OTM) | Citation |

| 1,2-Propanediol | Mouse Oocytes | Comet Assay | 7.5% | 1 hour | 4.16 ± 0.40 | [1] |

| 7.5% | 2 hours | 6.80 ± 0.40 | [1] | |||

| 15% | 1 hour | 24.35 ± 1.60 | [1] | |||

| 15% | 2 hours | DNA damage too drastic to calculate | [1] | |||

| 7.5% | 1 minute | 5.19 ± 0.26 | [1] | |||

| 7.5% | 5 minutes | 6.06 ± 0.42 | [1] | |||

| 15% | 1 minute | 7.53 ± 0.33 | [1] | |||

| 15% | 5 minutes | 16.81 ± 0.67 | [1] | |||

| 1,3-Propanediol | Not Specified | Not Specified | Not Specified | Not Specified | Data not available |

Finding: High concentrations of 1,2-propanediol (7.5% and 15%) have been shown to induce significant DNA damage in mouse oocytes, with the effect being dependent on both concentration and exposure duration.[1]

Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparison of in vitro toxicology data. The following sections detail the methodologies for key assays.

Cytotoxicity Assays

The NRU assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.

Principle: Healthy cells with intact membranes take up and accumulate neutral red in their lysosomes. Toxic substances that cause cell death or lysosomal damage lead to a decreased uptake of the dye. The amount of dye retained by the cells is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Exposure: Treat the cells with various concentrations of the test substance for a defined period (e.g., 24 hours). Include vehicle and positive controls.

-

Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for approximately 2-3 hours.

-

Washing: Remove the dye-containing medium and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.

-

Dye Extraction: Add a destain solution (e.g., 50% ethanol, 1% acetic acid, 49% water) to each well to extract the dye from the lysosomes.

-

Quantification: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.

-

Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding and Treatment: Follow the same initial steps as the NRU assay.

-

MTT Incubation: After the compound exposure period, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours to allow formazan formation.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the insoluble formazan crystals.

-

Quantification: Measure the absorbance of the colored solution in a microplate reader at a wavelength between 550 and 600 nm.[1]

-

Data Analysis: Calculate cell viability and IC50 values as described for the NRU assay.

Genotoxicity Assay

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cells.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters such as the Olive Tail Moment (OTM), which is the product of the tail length and the fraction of DNA in the tail.[1]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were created using the DOT language.

General Workflow for In Vitro Cytotoxicity and Genotoxicity Testing

Caption: General experimental workflow for assessing the in vitro toxicity of this compound isomers.

Potential Mechanisms of this compound-Induced Cellular Stress

While specific signaling pathways for this compound isomers are not well-defined in the literature, high concentrations of xenobiotics can induce general cellular stress responses, such as oxidative stress and apoptosis.

Caption: A hypothesized pathway of this compound-induced cellular stress and apoptosis.

Conclusion

The available in vitro toxicological data suggest that 1,2-propanediol and 1,3-propanediol generally exhibit low acute cytotoxicity. However, high concentrations of 1,2-propanediol have been demonstrated to induce genotoxicity in the form of DNA damage. A significant data gap exists regarding the specific cytotoxic concentrations (IC50 values) of both isomers in various human cell lines, which is critical for a comprehensive risk assessment. The standardized protocols provided in this guide offer a framework for generating such data in a reproducible manner. Further research into the specific molecular mechanisms and signaling pathways affected by this compound isomers is necessary to fully understand their in vitro toxicological profiles.

References

Propanediol's Versatility: A Deep Dive into its Solubility in Aqueous and Organic Solvents

For Immediate Release

[City, State] – December 21, 2025 – In a comprehensive technical guide released today, the solubility characteristics of propanediol, a key ingredient in numerous pharmaceutical, cosmetic, and industrial applications, are detailed for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the solubility of both common isomers, 1,2-propanediol (propylene glycol) and 1,3-propanediol (B51772), in a wide range of aqueous and organic solvents. The guide aims to be an essential resource for formulation development, offering critical data for predicting the behavior of this compound in various chemical environments.

This compound, a diol with the chemical formula C₃H₈O₂, is widely utilized for its properties as a solvent, humectant, and preservative. Its effectiveness in these roles is largely dictated by its solubility, which is influenced by the polarity of the solvent and the specific isomer of this compound being used. This guide elucidates these relationships through meticulously compiled data and clear experimental methodologies.

Quantitative Solubility Data

The solubility of 1,2-propanediol and 1,3-propanediol in various solvents is summarized below. The data highlights the broad miscibility of these compounds with polar solvents, a critical consideration for formulation scientists.

Aqueous Solubility

Both 1,2-propanediol and 1,3-propanediol are recognized for their complete miscibility with water.[1][2] This property is attributed to the presence of two hydroxyl (-OH) groups in their molecular structure, which readily form hydrogen bonds with water molecules.

| Compound | Solvent | Solubility | Temperature (°C) |

| 1,2-Propanediol | Water | Miscible | 25 |

| 1,3-Propanediol | Water | Miscible | 25 |

Organic Solvent Solubility

This compound isomers exhibit varying degrees of solubility in organic solvents, largely dependent on the polarity of the solvent. They are generally soluble in polar organic solvents and less so in nonpolar solvents.

| Compound | Solvent | Solubility | Temperature (°C) |

| 1,2-Propanediol | Acetone | Miscible | 25 |

| 1,2-Propanediol | Chloroform | Miscible | 25 |

| 1,2-Propanediol | Diethyl Ether | Soluble | 25 |

| 1,2-Propanediol | Ethanol | Miscible | 25 |

| 1,2-Propanediol | Methanol | Miscible | 25 |

| 1,3-Propanediol | Acetone | Soluble | 25 |

| 1,3-Propanediol | Diethyl Ether | Soluble | 25 |

| 1,3-Propanediol | Ethanol | Soluble | 25 |

| 1,3-Propanediol | Ethyl Acetate | 40 g/L | 30 |

Understanding this compound Solubility: A Molecular Perspective

The solubility of this compound is fundamentally governed by the principle of "like dissolves like." The two hydroxyl groups in the this compound molecule make it a polar compound, capable of forming strong intermolecular hydrogen bonds. This polarity dictates its high affinity for other polar solvents, such as water and short-chain alcohols. Conversely, its solubility in nonpolar solvents, like hydrocarbons, is limited due to the unfavorable energetics of disrupting the strong hydrogen bonding network of this compound to interact with nonpolar molecules.

Caption: Relationship between solvent polarity and this compound solubility.

Experimental Protocols for Determining Solubility

Accurate determination of solubility is crucial for reliable formulation development. The following are detailed methodologies for assessing the solubility of this compound in various solvents.

Method 1: Visual Miscibility Assessment (for Liquid-Liquid Systems)

This qualitative method is suitable for determining the miscibility of this compound with liquid solvents.

Materials:

-

This compound (1,2- or 1,3-isomer)

-

Solvent of interest

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

-

Vortex mixer

Procedure:

-

In a clean, dry test tube, add a known volume of the solvent (e.g., 5 mL).

-

To the same test tube, add an equal volume of this compound.

-

Stopper the test tube and vortex for 30 seconds to ensure thorough mixing.

-

Allow the mixture to stand for at least 5 minutes and observe.

-

Interpretation of Results:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Method 2: Shake-Flask Method for Quantitative Solubility Determination

This method is a widely accepted technique for determining the equilibrium solubility of a substance in a solvent.

Materials:

-

This compound (1,2- or 1,3-isomer)

-

Solvent of interest

-

Analytical balance

-

Volumetric flasks

-

Shake-flask apparatus or a temperature-controlled shaker

-

Centrifuge

-

Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in several flasks.

-

Seal the flasks and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the flask confirms saturation.

-

After the equilibration period, allow the flasks to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess this compound to settle.

-

Carefully withdraw a sample from the clear supernatant of each flask. To avoid aspirating any undissolved this compound, it is recommended to centrifuge the sample and then take an aliquot from the supernatant for analysis.

-

Determine the concentration of this compound in the aliquot using a calibrated analytical method, such as gas chromatography.

-

The average concentration from the replicate flasks represents the solubility of this compound in the solvent at the specified temperature.

Caption: Generalized workflow for the shake-flask solubility method.

This technical guide provides foundational knowledge on the solubility of this compound, empowering researchers and formulation scientists to make informed decisions in their product development endeavors. The provided data and protocols serve as a starting point for further, more specific investigations into the behavior of this compound in complex solvent systems.

References

An In-depth Technical Guide to the Physical Properties of Propanediol Isomers at Various Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of two important isomers of propanediol: 1,2-propanediol (propylene glycol) and 1,3-propanediol (B51772). Understanding the temperature-dependent behavior of these compounds is critical for a wide range of applications, including solvent selection, formulation development, and process design in the pharmaceutical and chemical industries. This document summarizes essential quantitative data in tabular form, details the experimental protocols for property determination, and presents logical workflows for these experimental procedures.

Introduction to this compound Isomers

This compound (C₃H₈O₂) is a diol, an organic compound containing two hydroxyl (-OH) groups. The positioning of these hydroxyl groups on the carbon chain results in two primary isomers: 1,2-propanediol and 1,3-propanediol. While sharing the same molecular formula, their structural differences lead to distinct physical and chemical properties.

-

1,2-Propanediol (Propylene Glycol): A widely used substance in pharmaceuticals, food, and cosmetics. It is a colorless, viscous liquid that is miscible with water.[1] Its CAS number is 57-55-6.

-

1,3-Propanediol: A colorless, viscous liquid that is also miscible with water.[2] It is utilized in the production of polymers like polytrimethylene terephthalate (B1205515) (PTT) and is gaining traction as a "green" alternative to petroleum-based glycols in various applications. Its CAS number is 504-63-2.

Quantitative Data on Physical Properties

The following tables summarize the temperature-dependent physical properties of 1,2-propanediol and 1,3-propanediol. These properties are crucial for modeling and process optimization.

Density

Density is a fundamental property that influences fluid dynamics and reaction kinetics. As a general trend, the density of both isomers decreases with increasing temperature.

Table 1: Density of 1,2-Propanediol and 1,3-Propanediol at Various Temperatures

| Temperature (°C) | 1,2-Propanediol Density (g/cm³) | 1,3-Propanediol Density (g/cm³) |

| 20 | 1.0381 | 1.0597[2] |

| 25 | 1.036 | 1.053 |

| 30 | - | 1.048 (approx.) |

| 40 | - | 1.040 (approx.) |

| 50 | - | 1.032 (approx.) |

| 60 | - | 1.024 (approx.) |

| 70 | - | 1.016 (approx.) |

| 80 | - | 1.008 (approx.) |

Note: Some values are interpolated or extrapolated from available data and should be considered approximate.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is highly dependent on temperature. For both this compound isomers, viscosity decreases significantly as temperature increases. This is a critical consideration for pumping, mixing, and other fluid handling operations.

Table 2: Dynamic Viscosity of 1,2-Propanediol and 1,3-Propanediol at Various Temperatures

| Temperature (°C) | 1,2-Propanediol Viscosity (mPa·s) | 1,3-Propanediol Viscosity (mPa·s) |

| 20 | 60.5 | 52 |

| 25 | 40.4 | - |

| 30 | - | 35.7 (approx.) |

| 40 | - | 25.5 (approx.) |

| 50 | - | 18.8 (approx.) |

| 60 | - | 14.3 (approx.) |

| 70 | - | 11.2 (approx.) |

| 80 | - | 8.9 (approx.) |

Note: Some values are interpolated or extrapolated from available data and should be considered approximate. The viscosity of 1,2-propanediol has been extensively correlated from its triple point (243 K) to 452 K.[3]

Surface Tension

Surface tension is a measure of the cohesive energy present at the interface between a liquid and another phase (e.g., air). It influences wetting, emulsification, and droplet formation. Similar to density and viscosity, surface tension generally decreases with increasing temperature.

Table 3: Surface Tension of 1,2-Propanediol and 1,3-Propanediol at Various Temperatures

| Temperature (°C) | 1,2-Propanediol Surface Tension (mN/m) | 1,3-Propanediol Surface Tension (mN/m) |

| 20 | 38 | 46.2 |

| 25 | - | - |

| 30 | - | 44.8 (approx.) |

| 40 | - | 43.4 (approx.) |

| 50 | - | 42.0 (approx.) |

| 60 | - | 40.6 (approx.) |

| 70 | - | 39.2 (approx.) |

| 80 | - | 37.8 (approx.) |

Note: Some values are interpolated or extrapolated from available data and should be considered approximate. Experimental data for the surface tension of aqueous solutions of these glycols have been reported at 20, 30, and 40°C.[4]

Experimental Protocols

Accurate determination of physical properties requires rigorous experimental procedures. The following sections detail the methodologies for measuring density, viscosity, and surface tension as a function of temperature.

Density Measurement

Methodology: Vibrating Tube Densitometer

A vibrating tube densitometer is a precise instrument for measuring the density of liquids over a range of temperatures.

-

Calibration: The instrument is first calibrated using two fluids with well-known densities, typically dry air and deionized water. This calibration is performed across the desired temperature range.

-

Sample Preparation: The this compound sample is degassed to remove any dissolved air bubbles that could affect the measurement.

-

Temperature Control: The sample is introduced into the U-shaped vibrating tube, which is housed in a temperature-controlled chamber. The temperature is precisely set and allowed to stabilize.

-

Measurement: An electromagnetic field excites the U-tube, causing it to oscillate. The instrument measures the resonant frequency of this oscillation.

-

Density Calculation: The density of the sample is calculated from the oscillation period, as the mass of the fluid in the tube affects its resonant frequency.

-

Temperature Sweep: The process is repeated at different temperatures to obtain a density-temperature profile.

Viscosity Measurement

Methodology: Rotational Viscometer

A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.

-

Instrument Setup: A suitable spindle and guard leg are selected based on the expected viscosity of the this compound. The instrument is leveled.

-

Sample Preparation and Loading: The this compound sample is placed in a temperature-controlled bath. The viscometer spindle is immersed in the sample to the calibration mark.

-

Temperature Equilibration: The sample is allowed to reach the desired temperature, ensuring thermal equilibrium throughout the fluid.

-

Measurement: The spindle is rotated at a known speed, and the instrument measures the torque required to overcome the viscous drag of the fluid.

-

Viscosity Calculation: The dynamic viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle.

-

Data Collection: Measurements are taken at various temperatures to determine the viscosity-temperature relationship.

Surface Tension Measurement

Methodology: Pendant Drop Tensiometry

The pendant drop method is an optical technique used to determine the surface tension of a liquid.

-

Instrument Setup: A syringe with a needle of known diameter is filled with the this compound sample. The syringe is mounted in the tensiometer, which is equipped with a camera and a light source.

-

Droplet Formation: A small droplet of the liquid is formed at the tip of the needle.

-

Image Capture: The camera captures a high-resolution image of the pendant drop. The system is enclosed in a temperature-controlled chamber.

-

Shape Analysis: The profile of the droplet is determined by the balance between surface tension and gravity. Image analysis software fits the shape of the drop to the Young-Laplace equation.

-

Surface Tension Calculation: The surface tension is calculated from the parameters of the fitted curve and the known density of the liquid at that temperature.

-

Temperature Variation: The measurements are repeated at various temperatures to establish the surface tension-temperature profile.

Conclusion

The physical properties of 1,2-propanediol and 1,3-propanediol exhibit clear and predictable dependencies on temperature. This guide provides essential data and standardized methodologies to aid researchers, scientists, and drug development professionals in their work. Accurate knowledge of these properties is fundamental for ensuring the safety, efficacy, and quality of products and processes that utilize these versatile compounds. The provided workflows offer a logical framework for the experimental determination of these crucial physical parameters.

References

Propanediol Stability in Acidic and Basic Conditions: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of propanediol, a common excipient in pharmaceutical formulations, under acidic and basic conditions. Understanding the degradation pathways and kinetics of this compound is crucial for ensuring the stability, efficacy, and safety of drug products. This document summarizes available quantitative data, details experimental protocols for stability testing, and provides visual representations of degradation pathways and experimental workflows.

Introduction to this compound Stability

This compound exists as two primary isomers: 1,2-propanediol (propylene glycol) and 1,3-propanediol (B51772). Both are widely used in the pharmaceutical industry as solvents, humectants, and preservatives. Their stability can be influenced by various factors, including pH, temperature, and the presence of catalysts. Generally, propanediols are considered stable at room temperature and neutral pH. However, under acidic or basic conditions, particularly at elevated temperatures, they can undergo degradation, leading to the formation of various byproducts. This degradation can impact the quality and safety of pharmaceutical formulations.

Stability of this compound under Acidic Conditions

Under acidic conditions, particularly at elevated temperatures, the primary degradation pathway for this compound is acid-catalyzed dehydration.

Degradation of 1,2-Propanediol (Propylene Glycol)

The acid-catalyzed dehydration of 1,2-propanediol proceeds via a carbocation intermediate, leading to the formation of propanal and acetone. Propanal can further react with another molecule of 1,2-propanediol to form a cyclic acetal, 2-ethyl-4-methyl-1,3-dioxolane.[1][2] The reaction kinetics can be complex, following pseudo-first-order or pseudo-second-order behavior depending on the concentration of the acid catalyst and the diol.[1][3]

Table 1: Degradation Products of 1,2-Propanediol in Acidic Conditions

| Degradation Product | Formation Pathway |

| Propanal | Dehydration |

| Acetone | Dehydration |

| 2-ethyl-4-methyl-1,3-dioxolane | Acetalization of propanal with 1,2-propanediol |

Quantitative data on the rate of degradation of 1,2-propanediol under specific acidic pH values and temperatures is limited in publicly available literature. Stability studies are recommended to determine these parameters for specific formulations.

Degradation of 1,3-Propanediol

Information on the acid-catalyzed degradation of 1,3-propanediol is less prevalent in the literature compared to its 1,2-isomer. However, it is known to be susceptible to degradation under strong acidic conditions, which can catalyze the cleavage of the diol.

Specific degradation products and quantitative kinetic data for the degradation of 1,3-propanediol in acidic conditions are not well-documented in publicly available resources. Formulation-specific stability studies are crucial.

Stability of this compound under Basic Conditions

In basic or alkaline environments, the degradation of this compound can occur through oxidation, leading to the formation of various carboxylic acids and other byproducts.

Degradation of 1,2-Propanediol (Propylene Glycol)

The oxidation of 1,2-propanediol in an aqueous alkaline solution can be catalyzed by metal ions. For instance, Ru(III)-catalyzed oxidation of 1,2-propanediol by N-bromosuccinimide in a basic medium has been shown to produce acetic acid and formic acid.

Table 2: Degradation Products of 1,2-Propanediol in Basic Conditions

| Degradation Product | Formation Pathway |

| Acetic Acid | Oxidation |

| Formic Acid | Oxidation |

Degradation of 1,3-Propanediol

1,3-Propanediol is also susceptible to degradation under basic conditions. Oxidation of 1,3-propanediol by potassium permanganate (B83412) in an aqueous solution has been reported to yield 3-hydroxy-propanal.

Table 3: Degradation Products of 1,3-Propanediol in Basic Conditions

| Degradation Product | Formation Pathway |

| 3-hydroxy-propanal | Oxidation |

As with other conditions, specific kinetic data for the degradation of 1,3-propanediol in basic media is not extensively reported and requires experimental determination for specific applications.

Experimental Protocols for Stability Testing

Forced degradation studies are essential to understand the stability of this compound in a given formulation. A general protocol for conducting such a study is outlined below.

Forced Degradation Study Protocol

This protocol is a general guideline and should be adapted based on the specific formulation and regulatory requirements.

Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.

Materials:

-

This compound (1,2- or 1,3-isomer)

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (B78521) (e.g., 0.1 N, 1 N)

-

High-purity water

-

pH meter

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath or oven

-

HPLC system with a suitable detector (e.g., UV, RI, or CAD)

-

Validated stability-indicating analytical method

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in high-purity water at a known concentration.

-

Acid Hydrolysis:

-

To a known volume of the this compound stock solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., to achieve final concentrations of 0.05 N and 0.5 N HCl).

-

Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of sodium hydroxide.

-

Dilute the neutralized sample to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To a known volume of the this compound stock solution, add an equal volume of an appropriate concentration of sodium hydroxide (e.g., to achieve final concentrations of 0.05 N and 0.5 N NaOH).

-

Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of hydrochloric acid.

-

Dilute the neutralized sample to a suitable concentration for analysis.

-

-

Control Sample: Prepare a control sample by diluting the this compound stock solution with high-purity water and subjecting it to the same temperature and time conditions as the stressed samples.

-

Analysis: Analyze the stressed and control samples using a validated stability-indicating analytical method.

Stability-Indicating Analytical Method (Example: HPLC)

A stability-indicating method is crucial for separating and quantifying the intact this compound from its degradation products. The following is an example of parameters for an HPLC method; however, method development and validation are essential for each specific application.

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. Gradient elution may be necessary to separate all components.

-

Detector: Since this compound lacks a strong UV chromophore, a Refractive Index (RI) detector or a Charged Aerosol Detector (CAD) is often employed.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Injection Volume: Typically 10-20 µL.

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose.

Visualizations

Degradation Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a general workflow for a forced degradation study.

Conclusion

This compound, in both its 1,2- and 1,3-isomeric forms, is generally stable under neutral conditions but can undergo degradation in the presence of strong acids or bases, especially at elevated temperatures. The primary degradation pathways include acid-catalyzed dehydration and base-catalyzed oxidation, leading to the formation of aldehydes, ketones, and carboxylic acids. Due to the limited availability of comprehensive quantitative data in the public domain, it is imperative for researchers, scientists, and drug development professionals to conduct thorough forced degradation studies. These studies, guided by detailed experimental protocols and utilizing validated stability-indicating analytical methods, are essential for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound.

References

Unraveling the Thermal Degradation of Propanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathways of 1,2-propanediol (propylene glycol, PG) and 1,3-propanediol (B51772) (1,3-PDO). Understanding the thermal stability and decomposition products of these widely used excipients is critical for ensuring the safety, quality, and efficacy of pharmaceutical formulations, particularly in manufacturing processes involving heat. This document details the primary degradation mechanisms, summarizes quantitative product yields from various experimental studies, and provides detailed experimental protocols for analysis.

Core Concepts in Propanediol Thermal Degradation

The thermal degradation of propanediols is a complex process involving several key reaction classes, primarily driven by temperature and the presence of oxygen. The main pathways include:

-

Dehydration: The elimination of a water molecule is a primary degradation route for both 1,2-propanediol and 1,3-propanediol. This process leads to the formation of unsaturated alcohols, which can then tautomerize to form aldehydes and ketones. For 1,2-propanediol, dehydration is a dominant pathway leading to the formation of propylene (B89431) oxide, which can further isomerize to propanal and acetone.

-

Unimolecular Decomposition: This involves the scission of C-C and C-O bonds within the this compound molecule, leading to the formation of smaller radical species.[1]

-

H-abstraction: The removal of a hydrogen atom by radical species initiates a chain reaction, leading to the formation of various degradation products.[1]

-

Oxidation: In the presence of oxygen, oxidative degradation pathways become significant. These reactions typically occur at lower temperatures than pyrolysis and can lead to the formation of a wider range of oxygenated products, including aldehydes, ketones, and carboxylic acids.

The specific products formed and their relative abundance are highly dependent on the reaction conditions, including temperature, pressure, heating rate, and the presence or absence of catalysts and oxygen.

Quantitative Analysis of Degradation Products

The following tables summarize the quantitative data on the products formed during the thermal degradation of 1,2-propanediol and 1,3-propanediol under various experimental conditions.

Table 1: Thermal Degradation Products of 1,2-Propanediol (Propylene Glycol)

| Temperature (°C) | Atmosphere | Catalyst | Major Products | Product Yield (%) | Reference |

| 400 | N₂ | KNO₃/SiO₂ | Propylene Oxide | 58.2 | |

| 220 | H₂ | Cu-Zn-Al₂O₃ | 1,2-Propanediol Conversion | 98.5 | |

| 150 - 356 | - | Ion exchange resin/acid/alkali | 1,2-Propanediol, Dipropylene glycol | 20 (PG), 1.5 (DPG) | |

| 160 | Inert | - | Propanal, Acetaldehyde | 61 (PA), 26 (AA) of total carbonyls |

Table 2: Thermal Degradation Products of 1,3-Propanediol

| Temperature (°C) | Atmosphere | Catalyst | Major Products | Product Yield (%) | Reference |

| 250 | Air | - | Stable (no significant decomposition) | - | |

| >300 | Air | - | Decomposition observed | Not specified | |

| 220-260 | H₂ | Ni/CPAl | 1-Propanol | 74 (selectivity) |

Thermal Degradation Pathways

The following diagrams illustrate the major thermal degradation pathways for 1,2-propanediol and 1,3-propanediol.

1,2-Propanediol Degradation Pathways

References

Methodological & Application

Propanediol: A Versatile Solvent for Formulating Poorly Soluble Drugs

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propanediol, a naturally-derived and biodegradable glycol, is emerging as a promising solvent for the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). Its favorable safety profile, miscibility with water and other common excipients, and ability to dissolve a wide range of molecules make it an attractive alternative to traditional solvents like propylene (B89431) glycol.[1][2][3] These application notes provide an in-depth overview of the utility of 1,3-propanediol (B51772) as a solvent in pharmaceutical formulations, complete with quantitative data for select drugs in the closely related isomer 1,2-propanediol, detailed experimental protocols for solubility determination, and visual workflows to guide researchers in their formulation development efforts.

Key Advantages of this compound in Pharmaceutical Formulations

This compound offers several distinct advantages for the formulation of challenging APIs:

-

Enhanced Solubility: this compound can significantly increase the solubility of drugs that are otherwise difficult to dissolve in aqueous or lipid-based systems.[2] It is an effective solvent for challenging ingredients such as salicylic (B10762653) acid and ferulic acid.

-

Improved Bioavailability: By presenting the drug in a solubilized state, this compound can enhance its absorption and overall bioavailability.

-

Favorable Safety Profile: Derived from renewable resources like corn sugar, 1,3-propanediol is generally recognized as safe (GRAS) and has a lower potential for skin irritation compared to propylene glycol.[3]

-

Versatility: It is miscible with water, alcohols, and many organic solvents, allowing for its use in a variety of dosage forms, including oral solutions, topical preparations, and injectables.[4][5]

-

Excipient Compatibility: this compound is compatible with a wide range of common pharmaceutical excipients, providing formulation flexibility.

Quantitative Solubility Data

While specific quantitative solubility data for a wide range of poorly soluble drugs in 1,3-propanediol is not extensively available in publicly accessible literature, data for the closely related isomer, 1,2-propanediol (propylene glycol), can provide a valuable reference point. The structural similarity between the two isomers suggests comparable solvent properties for many APIs.

| Drug | Drug Class | BCS Class | Solubility in 1,2-Propanediol (Propylene Glycol) | Temperature (°C) |

| Ibuprofen | Nonsteroidal Anti-inflammatory Drug (NSAID) | II | 300 mg/g[6] | Not Specified |

| Ketoconazole | Antifungal | II | ~1.6 mg/mL (calculated from mole fraction of 2.8 x 10⁻⁴)[7] | 45 |

Note: The data presented above is for 1,2-propanediol and should be used as an estimate for solubility in 1,3-propanediol. Experimental verification is crucial for formulation development.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of a Poorly Soluble Drug in this compound using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of a poorly soluble drug in 1,3-propanediol, a reliable and widely accepted method.

Materials and Equipment:

-

Poorly soluble drug powder (API)

-

1,3-Propanediol (pharmaceutical grade)

-

Scintillation vials or sealed glass containers

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the API

-

Volumetric flasks and pipettes

-

Appropriate mobile phase for HPLC analysis

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of the API powder and add it to a series of scintillation vials. The amount of API should be sufficient to ensure that a solid phase remains after reaching equilibrium.

-

To each vial, add a precise volume of 1,3-propanediol.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. The time required for equilibrium should be determined experimentally by taking samples at different time points until the concentration of the dissolved drug remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of the HPLC method.

-